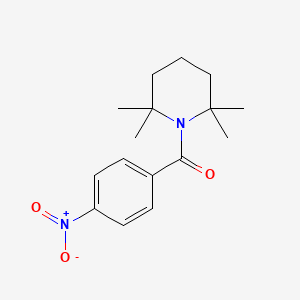
2,2,6,6-Tétraméthyl-1-(4-nitrobenzoyl)pipéridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylpiperidine derivatives has been reported in several studies . One method involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction . Another study reported the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) in a micro fixed-bed reactor .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is based on the structures generated from information available in various databases . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in chemistry as a hindered base . It can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also undergo thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization .Physical and Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine is a colorless liquid and has a “fishy”, amine-like odor . It has a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Applications De Recherche Scientifique
Synthèse des stabilisateurs de lumière d'amines encombrées (HALS)
2,2,6,6-Tétraméthyl-1-(4-nitrobenzoyl)pipéridine: est utilisé dans la synthèse de la N,N′-bis(2,2,6,6-tétraméthyl-4-pipéridinyl)-1,6-hexanediamine (DTMPA), un intermédiaire clé pour la production de HALS . Ces stabilisateurs sont essentiels pour améliorer les performances des plastiques dans des environnements fortement éclairés. La synthèse en continu de la DTMPA met en évidence une méthode efficace avec une amélioration significative du taux de réaction, passant de 2 heures en batch à 12 minutes en flux, en raison d'un transfert de masse accru .
Hydrogels sensibles à l'oxydoréduction pour une libération contrôlée
Le composé est essentiel dans la création d'hydrogels sensibles à l'oxydoréduction qui peuvent être utilisés pour la libération contrôlée de molécules actives. Ces hydrogels peuvent encapsuler des molécules chargées négativement comme l'aspirine et les libérer lors de la réduction électrochimique . Cette application est particulièrement prometteuse pour les systèmes de délivrance ciblée de médicaments.
Catalyse en synthèse organique
En tant que radical nitroxyde stable, la This compound sert de catalyseur dans diverses réactions organiques. Elle est utilisée dans l'oxydation des alcools primaires en aldéhydes, mettant en évidence son potentiel dans les approches de chimie verte .
Polymérisation radicalaire
Ce composé joue un rôle dans la polymérisation radicalaire contrôlée par nitroxyde, où il peut piéger les radicaux styrényles générés à partir du peroxyde de benzoyle. Cette application est significative dans le domaine de la chimie des polymères, contribuant au développement de nouveaux matériaux polymères .
Préparation de bases métallo-amidées
Dans le domaine de la chimie organométallique, la This compound est utilisée pour préparer des bases métallo-amidées. Ces bases sont essentielles pour diverses applications synthétiques, y compris la génération sélective d'acétals de silylcétones .
Synthèse de composés sulfénamides
Le composé est également utilisé dans la synthèse de composés sulfénamides en réagissant avec des thiols hétérocycliques. Ce processus implique l'utilisation d'iode comme oxydant et contribue aux progrès de la chimie médicinale .
Réactions d'amination allylique
This compound: est un réactif dans les réactions d'amination allylique pour synthétiser des amines tertiaires allylées. Cette réaction est une étape clé dans la production de divers produits pharmaceutiques et produits chimiques fins .
Réactions d'oxydation
Enfin, il est utilisé dans les réactions d'oxydation en présence d'oxone comme oxydant pour produire des hydroxylamines. Cette application est essentielle pour la synthèse de nombreux composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques .
Mécanisme D'action
Target of Action
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is a complex organic compound. It’s known that 2,2,6,6-tetramethylpiperidine, a related compound, is a hindered secondary amine used to prepare metallo-amide bases .
Mode of Action
It’s known that 2,2,6,6-tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Biochemical Pathways
It’s known that 2,2,6,6-tetramethylpiperidine can be used in the synthesis of various organic compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates . This inhibition can result in altered levels of metabolites and changes in gene expression related to metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may require specific cofactors for its metabolism, which can influence its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also be influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is an important aspect of its activity. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization can be directed by targeting signals or post-translational modifications that guide the compound to these compartments. The activity and function of the compound can be significantly influenced by its subcellular localization, as it may interact with specific biomolecules within these compartments .
Propriétés
IUPAC Name |
(4-nitrophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10-5-11-16(3,4)17(15)14(19)12-6-8-13(9-7-12)18(20)21/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANCDZWEOKDAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


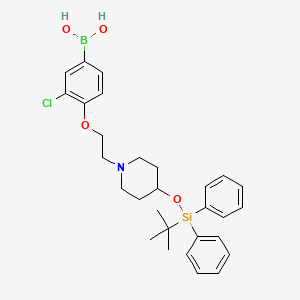

![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

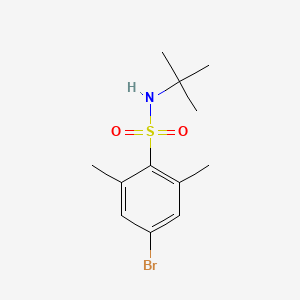

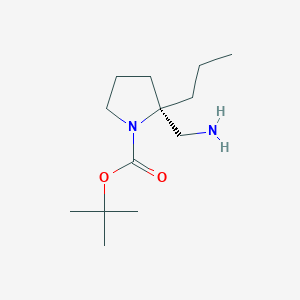
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)
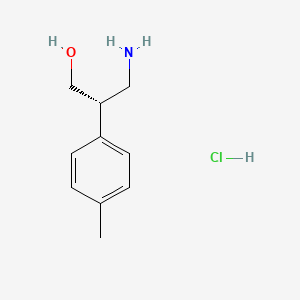



![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
